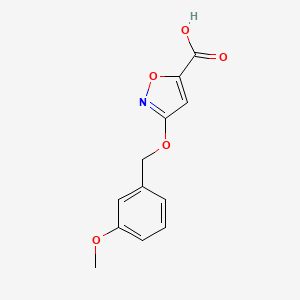
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another common method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((3-Methoxybenzyl)oxy)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11NO5 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-2-3-8(5-9)7-17-11-6-10(12(14)15)18-13-11/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
SZVNCTQAHKCNRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















